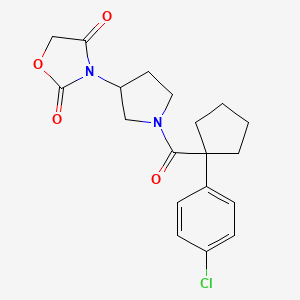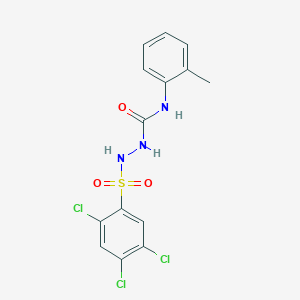
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a semicarbazide group attached to a sulfonyl group, which is further connected to a 2,4,5-trichlorophenyl ring and a 2-methylphenyl ring. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multiple steps:
Formation of the Semicarbazide Core: The semicarbazide core can be synthesized by reacting hydrazine with an isocyanate or a carbamate under controlled conditions.
Sulfonylation: The semicarbazide is then sulfonylated using 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure high yield and purity.
Aromatic Substitution: Finally, the 2-methylphenyl group is introduced through an aromatic substitution reaction, often using a Friedel-Crafts acylation method with an appropriate catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 2-methylphenyl ring, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl and semicarbazide groups. It may serve as a model compound for developing new pharmaceuticals.
Medicine
Potential medical applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure could be exploited to design inhibitors for enzymes involved in diseases like cancer or bacterial infections.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The semicarbazide group can interact with nucleophilic sites on proteins or other biomolecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylphenyl)-1-((2,4-dichlorophenyl)sulfonyl)semicarbazide
- 4-(2-Methylphenyl)-1-((2,5-dichlorophenyl)sulfonyl)semicarbazide
- 4-(2-Methylphenyl)-1-((3,4,5-trichlorophenyl)sulfonyl)semicarbazide
Uniqueness
Compared to similar compounds, 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This specific arrangement may enhance its binding affinity and specificity for certain enzymes or receptors, making it a more potent inhibitor or activator in biochemical assays.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O3S/c1-8-4-2-3-5-12(8)18-14(21)19-20-24(22,23)13-7-10(16)9(15)6-11(13)17/h2-7,20H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLDRPASTRNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2573163.png)
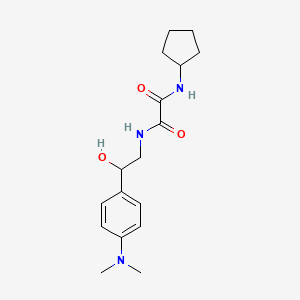
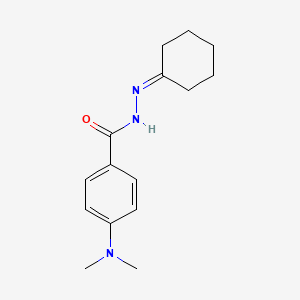
![1-cyclopropanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2573167.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide](/img/structure/B2573168.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2573169.png)
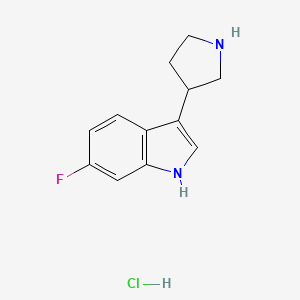
![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)

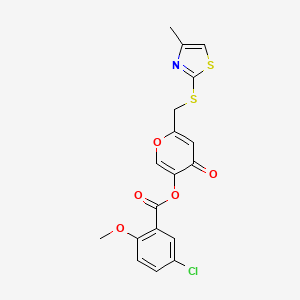
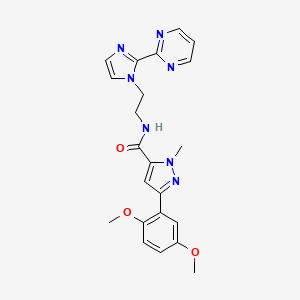

![1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2573181.png)
